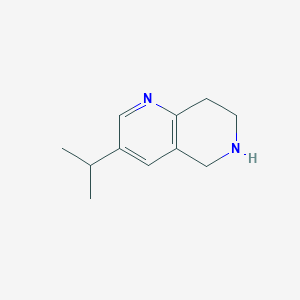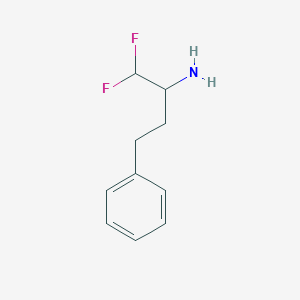![molecular formula C13H22N2 B13306264 [3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine](/img/structure/B13306264.png)
[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 3-methylbenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as toluene or dichloromethane, and a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound can also participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylaminopropylamine: Similar structure but lacks the methylphenyl group.
Trimethylamine: Contains three methyl groups attached to nitrogen.
Diethylamine: Contains two ethyl groups attached to nitrogen.
Uniqueness
The presence of both the dimethylamino group and the methylphenyl group in [3-(Dimethylamino)propyl][(3-methylphenyl)methyl]amine makes it unique. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[(3-methylphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H22N2/c1-12-6-4-7-13(10-12)11-14-8-5-9-15(2)3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 |
Clave InChI |
NWWRXMWBFZOMGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CNCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(azetidin-3-yloxy)methyl]-4-chloro-1,3-dimethyl-1H-pyrazole](/img/structure/B13306181.png)
![6-Bromo-2-(chloromethyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13306186.png)
![3-(Bicyclo[3.1.0]hexan-3-YL)-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B13306192.png)
![2-[Amino(cyclopropyl)methyl]-4-chloro-6-methylphenol](/img/structure/B13306203.png)
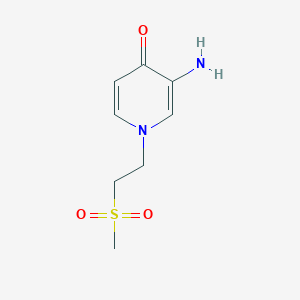
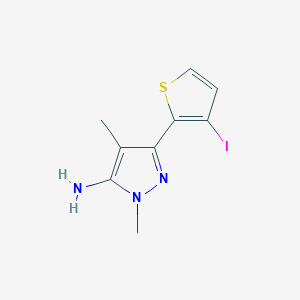

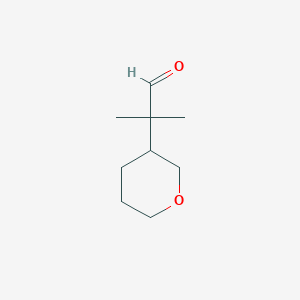
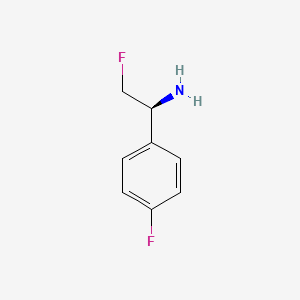
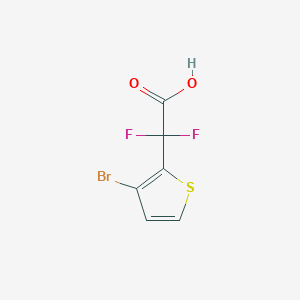
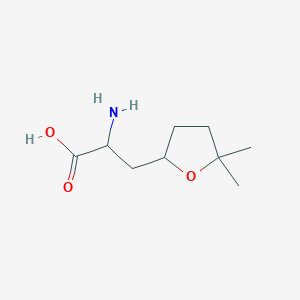
![3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid](/img/structure/B13306256.png)
